

A Technical Guide to the Spectroscopic Characterization of 3-(Aminomethyl)oxan-4-amine

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Compound of Interest

Compound Name: 3-(Aminomethyl)oxan-4-amine

Cat. No.: B15262669

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound **3-(Aminomethyl)oxan-4-amine**. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related structural analogs and established principles of spectroscopic analysis to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(Aminomethyl)oxan-4-amine**. These predictions are based on the analysis of structural analogs, such as 4-(aminomethyl)tetrahydro-2H-pyran, and the known spectroscopic behavior of primary amines and cyclic ethers.

Table 1: Predicted ¹H NMR Data for **3-(Aminomethyl)oxan-4-amine**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 2.5 - 2.8	Multiplet	2H	-CH ₂ -NH ₂ (aminomethyl group)
~ 2.9 - 3.2	Multiplet	1H	CH-NH ₂ (methine proton at C4)
~ 3.3 - 4.0	Multiplet	4H	-O-CH ₂ - (oxan ring protons adjacent to oxygen)
~ 1.2 - 2.0	Multiplet	5H	Remaining oxan ring protons and CH of the aminomethyl group
~ 1.5 - 2.5	Broad Singlet	4H	-NH ₂ (amine protons, exchangeable with D ₂ O)

Table 2: Predicted ¹³C NMR Data for **3-(Aminomethyl)oxan-4-amine**

Chemical Shift (δ , ppm)	Assignment
~ 40 - 45	-CH ₂ -NH ₂ (aminomethyl carbon)
~ 50 - 55	CH-NH ₂ (carbon at C4)
~ 65 - 75	-O-CH ₂ - (oxan ring carbons adjacent to oxygen)
~ 25 - 40	Remaining oxan ring carbons

Table 3: Predicted IR Absorption Bands for **3-(Aminomethyl)oxan-4-amine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3250	Medium, Sharp (two bands)	N-H stretch (primary amine)
2950 - 2850	Strong	C-H stretch (aliphatic)
1650 - 1580	Medium	N-H bend (primary amine)[1]
1250 - 1020	Medium	C-N stretch (aliphatic amine)[1]
1150 - 1050	Strong	C-O-C stretch (ether)
910 - 665	Broad, Strong	N-H wag (primary amine)[1]

Table 4: Predicted Mass Spectrometry Data for **3-(Aminomethyl)oxan-4-amine**

m/z	Interpretation
131.12	[M+H] ⁺ (protonated molecular ion)
114.10	[M-NH ₃] ⁺ (loss of ammonia)
100.08	[M-CH ₂ NH ₂] ⁺ (alpha-cleavage, loss of aminomethyl radical)
86.06	Further fragmentation of the oxan ring

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **3-(Aminomethyl)oxan-4-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **3-(Aminomethyl)oxan-4-amine**.

- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D_2O), Chloroform-d ($CDCl_3$), or Dimethyl Sulfoxide- d_6 ($DMSO-d_6$)). The choice of solvent will depend on the solubility of the compound.
- Transfer the solution to a 5 mm NMR tube.
- To confirm the presence of exchangeable amine protons, a D_2O exchange experiment can be performed by adding a few drops of D_2O to the NMR tube and re-acquiring the 1H NMR spectrum.

1H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the empty ATR crystal.
- Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- A small amount of a volatile acid (e.g., formic acid) may be added to the solution to promote protonation and the formation of $[\text{M}+\text{H}]^+$ ions.

Data Acquisition (ESI-MS):

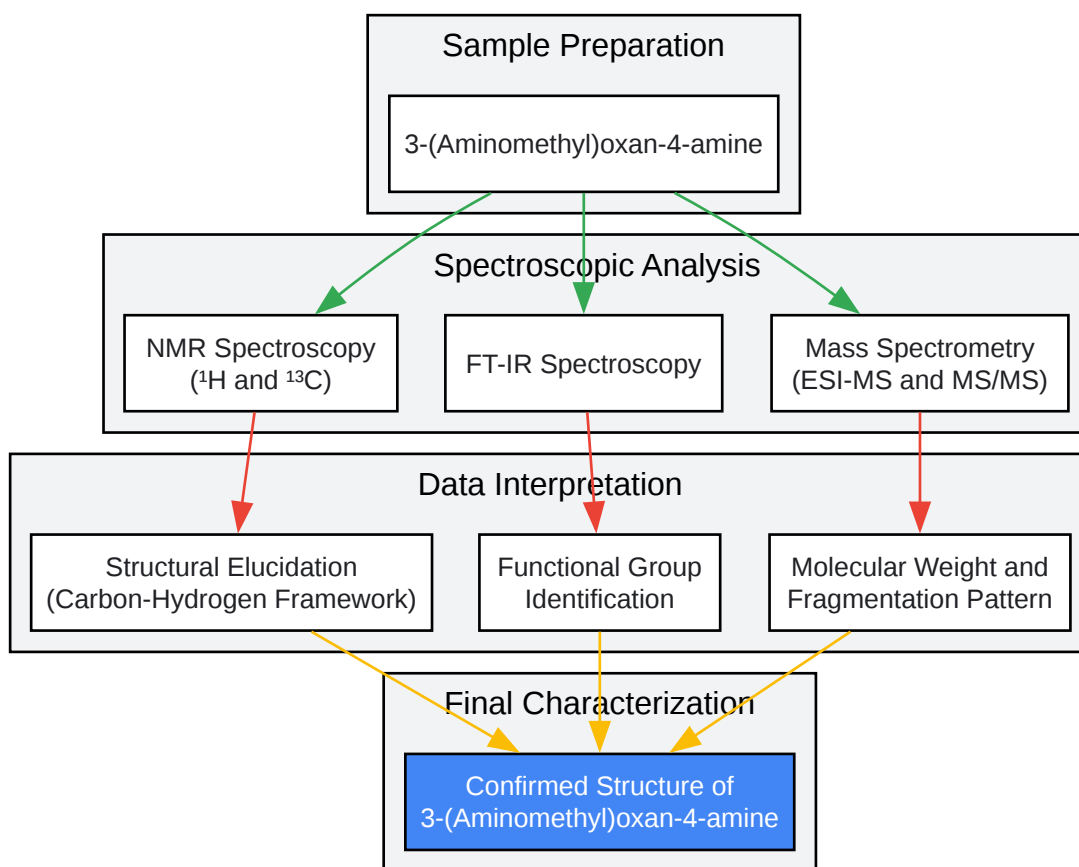
- Ionization Mode: Positive ion mode.

- Mass Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Nebulizing Gas: Nitrogen.
- Drying Gas Temperature: 200-300 °C.

For fragmentation analysis (MS/MS), the protonated molecular ion ($[M+H]^+$) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3-(Aminomethyl)oxan-4-amine**.



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References

- 1. orgchemboulder.com [orgchemboulder.com]
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